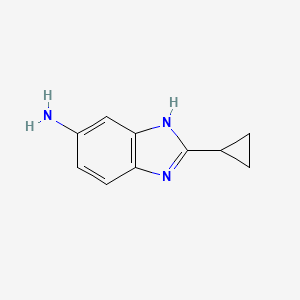
2-cyclopropyl-1H-benzimidazol-5-amine
Übersicht
Beschreibung
2-Cyclopropyl-1H-benzimidazol-5-amine: is a heterocyclic compound with a unique structure that includes a benzimidazole core substituted with a cyclopropyl group at the second position and an amine group at the fifth position. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in drug development.
Wirkmechanismus
Target of Action
The primary target of 2-cyclopropyl-1H-benzimidazol-5-amine is the Serine/threonine-protein kinase/endoribonuclease IRE1 . This enzyme plays a crucial role in the unfolded protein response (UPR), which is a cellular stress response related to the endoplasmic reticulum. It is activated in response to an accumulation of unfolded or misfolded proteins in the lumen of the endoplasmic reticulum .
Mode of Action
Benzimidazoles are known to interact with their targets by forming a film on the metal surface . This interaction results in a stronger inhibitive effect on the cathodic reaction than on the anodic one .
Biochemical Pathways
The compound is involved in the biosynthesis of cyclopropane in natural products . The enzymatic cyclopropanations can be grouped into two major pathways according to whether the reaction involves an exogenous C1 unit from S-adenosylmethionine (SAM) or not .
Pharmacokinetics
Benzimidazole compounds are known for their excellent properties, like increased stability, bioavailability, and significant biological activity .
Result of Action
Benzimidazole derivatives have been reported to have various biological activities such as antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive as well as anti-inflammatory activities .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, benzimidazoles are good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions .
Biochemische Analyse
Biochemical Properties
Benzimidazoles, including 2-cyclopropyl-1H-benzimidazol-5-amine, are known to mimic properties of DNA bases . This allows them to interact with various enzymes, proteins, and other biomolecules . The exact nature of these interactions depends on the specific structure of the benzimidazole derivative and the biomolecules it interacts with .
Cellular Effects
These activities include antimicrobial, antibiofilm, antifungal, antiviral, antioxidant, anti-inflammatory, antidiabetic, antiparasitic, anthelmintic, anticoagulant, antiallergic, antiprotozoal, anticonvulsants, anticancer, and cytotoxic activities .
Molecular Mechanism
Benzimidazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Benzimidazole derivatives are generally known for their stability and significant biological activity .
Metabolic Pathways
Benzimidazoles are known to interact with various enzymes and cofactors .
Transport and Distribution
Benzimidazoles are known to interact with various transporters and binding proteins .
Subcellular Localization
Benzimidazoles are known to interact with various compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-1H-benzimidazol-5-amine typically involves the following steps:
Cyclization Reaction: The initial step often involves the cyclization of o-phenylenediamine with a suitable cyclopropyl carboxylic acid derivative under acidic conditions to form the benzimidazole ring.
Example Synthetic Route
Step 1: Cyclization of o-phenylenediamine with cyclopropyl carboxylic acid in the presence of a dehydrating agent like polyphosphoric acid.
Step 2: Nitration of the resulting benzimidazole derivative using nitric acid.
Step 3: Reduction of the nitro group to an amine using a reducing agent such as tin(II) chloride in hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopropyl-1H-benzimidazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to modify the functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Alkylated or acylated benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropyl-1H-benzimidazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyclopropyl-1H-benzimidazole: Lacks the amine group at the fifth position, which may reduce its biological activity.
1H-Benzimidazol-5-amine: Lacks the cyclopropyl group, potentially affecting its binding affinity and specificity.
2-Phenyl-1H-benzimidazol-5-amine: Substitutes the cyclopropyl group with a phenyl group, which can alter its chemical and biological properties.
Uniqueness
2-Cyclopropyl-1H-benzimidazol-5-amine is unique due to the presence of both the cyclopropyl and amine groups, which can synergistically enhance its biological activity and specificity. This dual substitution pattern makes it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
2-cyclopropyl-3H-benzimidazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c11-7-3-4-8-9(5-7)13-10(12-8)6-1-2-6/h3-6H,1-2,11H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNFPQPOXBKHMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(N2)C=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701285335 | |
| Record name | 2-Cyclopropyl-1H-benzimidazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701285335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51758-98-6 | |
| Record name | 2-Cyclopropyl-1H-benzimidazol-6-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51758-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyclopropyl-1H-benzimidazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701285335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


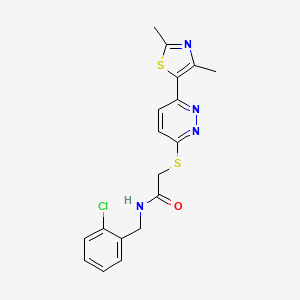

![N-[cyano(oxolan-3-yl)methyl]-2-methyl-5-(methylsulfanyl)benzamide](/img/structure/B2783371.png)
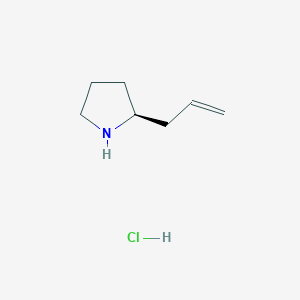
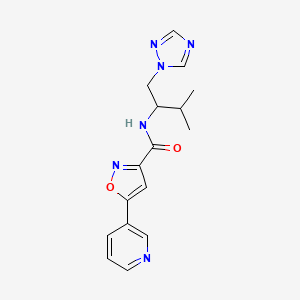
![N-(4-Chlorophenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2783379.png)
![(E)-4-(Dimethylamino)-N-[2-[(3-ethyl-1,2-oxazol-5-yl)methoxy]ethyl]but-2-enamide](/img/structure/B2783380.png)
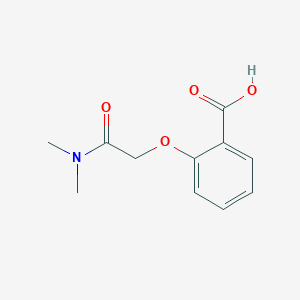
![2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2783383.png)
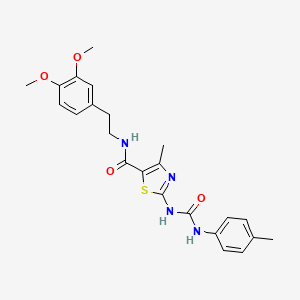

![2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B2783387.png)
![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2783388.png)
